molecular formula C24H24F2N2O7S B1674629 Garenoxacin mesylate CAS No. 223652-82-2

Garenoxacin mesylate

カタログ番号: B1674629
CAS番号: 223652-82-2
分子量: 522.5 g/mol
InChIキー: UPHLDCUEQOTSAD-RFVHGSKJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ガレノキサシンメシル酸塩の調製には、複数段階の合成工程が必要です。 重要な工程の1つには、パラジウム触媒を用いたトリアリルホスフィンの使用が含まれ、これにより必要なパラジウムの量が削減され、プロセスがより経済的になります ガレノキサシンメシル酸塩の結晶形は、特定のX線粉末回折パターンによって特徴付けられます .

工業生産方法

ガレノキサシンメシル酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と効力を保証するための厳格な品質管理対策が含まれています。 結晶形も、より優れた安定性と溶解性を実現するために最適化されています .

化学反応の分析

反応の種類

ガレノキサシンメシル酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を含みます。

    還元: この反応は、水素の付加または酸素の除去を含みます。

    置換: この反応は、1つの原子または原子団を別の原子または原子団と置き換えることを含みます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件は通常、目的の反応経路を保証するために、制御された温度とpHレベルを必要とします .

生成される主要な製品

これらの反応から生成される主要な製品には、さまざまな薬理学的特性と用途を持つガレノキサシンメシル酸塩の誘導体が含まれます .

科学研究アプリケーション

ガレノキサシンメシル酸塩は、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Clinical Applications

Garenoxacin mesylate has demonstrated efficacy against several bacterial infections, particularly respiratory pathogens. Clinical studies indicate that it is effective in treating conditions such as:

  • Bacterial Pneumonia : Efficacy rates range from 92% to 96% in patients with various types of pneumonia .
  • Chlamydial and Mycoplasma Pneumonia : Effective against these atypical pathogens, contributing to its broad-spectrum activity .

Table 1: Summary of Clinical Efficacy

Infection TypeEfficacy Rate (%)Study Reference
Bacterial Pneumonia92 - 96
Chlamydial PneumoniaNot specified
Mycoplasma PneumoniaNot specified

Analytical Applications

The development of robust analytical methods for this compound is crucial for both research and clinical applications. Various studies have focused on optimizing high-performance liquid chromatography (HPLC) methods for quantifying this compound in biological samples.

HPLC Method Development

A recent study developed a reliable HPLC method for estimating this compound in human plasma, utilizing Ciprofloxacin Hydrochloride as an internal standard. The method demonstrated high precision and accuracy, essential for pharmacokinetic studies .

Table 2: Key Parameters of HPLC Method

ParameterValue
Mobile Phase CompositionAcetonitrile/Buffer
Flow Rate1 mL/min
Detection Wavelength280 nm
Retention Time7 - 8 min

Pharmacokinetic Studies

Pharmacokinetic evaluations are vital in understanding the absorption, distribution, metabolism, and excretion of this compound. These studies have shown favorable pharmacokinetic profiles, supporting its clinical use.

Bioavailability Studies

This compound exhibits good bioavailability, with studies indicating that it reaches peak plasma concentrations rapidly after administration .

Table 3: Pharmacokinetic Parameters

ParameterValue
Cmax (Peak Plasma Conc.)Varies by dosage
Tmax (Time to Cmax)Varies by dosage
Half-lifeApproximately 8 hours

Case Studies

Several case studies illustrate the successful application of this compound in treating resistant bacterial infections:

  • Case Study 1 : A patient with multi-drug resistant pneumonia was treated with this compound after failing other antibiotics. The patient showed significant improvement within 48 hours.
  • Case Study 2 : In a clinical trial involving over 7,000 patients, this compound was shown to be effective against common respiratory pathogens with minimal side effects .

生物活性

Garenoxacin mesylate, a novel des-fluoroquinolone antibiotic, exhibits significant biological activity against a variety of bacterial pathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This compound has been primarily studied for its efficacy in treating respiratory tract infections, particularly those caused by resistant strains of bacteria.

Garenoxacin functions by blocking the action of enzymes necessary for bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, it prevents the bacteria from replicating and repairing their DNA, ultimately leading to cell death. This mechanism is critical in combating both Gram-positive and Gram-negative bacterial infections.

Study Findings

Garenoxacin has been evaluated in multiple clinical studies, demonstrating high efficacy rates in treating various respiratory infections. Key findings from these studies include:

  • Bacterial Pneumonia : Efficacy rates ranged from 92% to 96% in patients with bacterial pneumonia, mycoplasma pneumonia, chlamydial pneumonia, and acute bronchitis.
  • Chronic Respiratory Disease : An efficacy rate of 85% was observed in acute infectious exacerbations of chronic respiratory disease.
  • Otorhinolaryngological Infections : Efficacy rates ranged from 81% to 95% in treating infections such as sinusitis and otitis media.

Bacterial Eradication Rates

The following table summarizes the bacterial eradication rates associated with Garenoxacin:

PathogenEradication Rate (%)
Staphylococcus aureus90.9
Streptococcus pneumoniae99.2
Haemophilus influenzae98.2
Moraxella catarrhalis96.6
Penicillin-resistant S. pneumoniae100
Beta-lactamase-negative H. influenzae100
Beta-lactamase-positive H. influenzae96.2

These results indicate that Garenoxacin is particularly effective against common respiratory pathogens, including those resistant to other antibiotics.

Pharmacokinetics

Garenoxacin demonstrates favorable pharmacokinetic properties:

  • Cmax (Maximum Plasma Concentration) : Achieved quickly after administration.
  • AUC (Area Under the Curve) : Indicates good overall drug exposure.
  • Tissue Penetration : Effective penetration into sputum and otorhinolaryngological tissues.

The trough concentration (Cmin) was recorded at 1.92 µg/mL, which is above the mutant prevention concentration, suggesting a low risk of developing resistance during treatment.

Safety Profile

In clinical trials involving approximately 10,000 patients, Garenoxacin was well-tolerated with a low incidence of adverse effects:

  • Common Adverse Events :
    • Diarrhea: 2.4%
    • Nausea: 1%
    • Headache: 1%

Most adverse events were mild to moderate and did not necessitate discontinuation of therapy.

Case Studies

A notable case study involved a cohort of patients with community-acquired pneumonia who were treated with Garenoxacin. The study highlighted the drug's effectiveness in eradicating pathogens resistant to standard treatments and noted significant improvements in patient symptoms within days of starting therapy.

特性

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4.CH4O3S/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHLDCUEQOTSAD-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

194804-75-6 (Garenoxacin)
Record name Garenoxacin mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4058732
Record name Garenoxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223652-82-2
Record name Garenoxacin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223652-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garenoxacin mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Garenoxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GARENOXACIN MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437ZKU48CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Garenoxacin mesylate
Reactant of Route 2
Garenoxacin mesylate
Reactant of Route 3
Garenoxacin mesylate
Reactant of Route 4
Garenoxacin mesylate
Reactant of Route 5
Garenoxacin mesylate
Reactant of Route 6
Garenoxacin mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。